molecular formula C23H28N2O3 B4734760 N-cyclohexyl-4-{2-[(2-ethylphenyl)amino]-2-oxoethoxy}benzamide

N-cyclohexyl-4-{2-[(2-ethylphenyl)amino]-2-oxoethoxy}benzamide

Cat. No. B4734760
M. Wt: 380.5 g/mol
InChI Key: OJENKZZREZJFHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-4-{2-[(2-ethylphenyl)amino]-2-oxoethoxy}benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug development, and biological research.

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-{2-[(2-ethylphenyl)amino]-2-oxoethoxy}benzamide involves the inhibition of cyclooxygenase-2 (COX-2) and the subsequent reduction of prostaglandin E2 (PGE2) production, which is responsible for the inflammatory response. It also induces apoptosis in cancer cells by activating caspase-3 and caspase-9 and downregulating anti-apoptotic proteins.
Biochemical and Physiological Effects:
N-cyclohexyl-4-{2-[(2-ethylphenyl)amino]-2-oxoethoxy}benzamide has been shown to have several biochemical and physiological effects, including the inhibition of COX-2 and the subsequent reduction of PGE2 production, the induction of apoptosis in cancer cells, and the reduction of inflammation and pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-cyclohexyl-4-{2-[(2-ethylphenyl)amino]-2-oxoethoxy}benzamide in lab experiments is its potent anti-inflammatory and analgesic properties, which make it a useful tool for studying various inflammatory diseases and pain pathways. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and monitoring in lab experiments.

Future Directions

There are several future directions for the study of N-cyclohexyl-4-{2-[(2-ethylphenyl)amino]-2-oxoethoxy}benzamide, including:
1. Further investigation of its potential as a therapeutic agent for the treatment of cancer.
2. Exploration of its potential as a treatment for other inflammatory diseases such as asthma and inflammatory bowel disease.
3. Development of more potent and selective analogs of this compound for improved therapeutic efficacy.
4. Investigation of its potential as a tool for studying pain pathways and the mechanisms of analgesia.
5. Study of its potential as a modulator of immune function and its role in the regulation of the immune response.
Conclusion:
In conclusion, N-cyclohexyl-4-{2-[(2-ethylphenyl)amino]-2-oxoethoxy}benzamide is a promising chemical compound with potential applications in various fields, including medicinal chemistry, drug development, and biological research. Its potent anti-inflammatory and analgesic properties, as well as its potential as a therapeutic agent for the treatment of cancer, make it a valuable tool for scientific investigation. Further research is needed to fully understand the potential of this compound and to develop more potent and selective analogs for improved therapeutic efficacy.

Scientific Research Applications

N-cyclohexyl-4-{2-[(2-ethylphenyl)amino]-2-oxoethoxy}benzamide has been extensively studied for its potential applications in medicinal chemistry and drug development. It has been shown to exhibit significant anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory diseases such as arthritis. Additionally, it has been found to have potential as a therapeutic agent for the treatment of cancer due to its ability to inhibit tumor growth and induce apoptosis in cancer cells.

properties

IUPAC Name

N-cyclohexyl-4-[2-(2-ethylanilino)-2-oxoethoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3/c1-2-17-8-6-7-11-21(17)25-22(26)16-28-20-14-12-18(13-15-20)23(27)24-19-9-4-3-5-10-19/h6-8,11-15,19H,2-5,9-10,16H2,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJENKZZREZJFHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)C(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-4-[2-(2-ethylanilino)-2-oxoethoxy]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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